molecular formula C22H26N2O5 B11643444 methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11643444
M. Wt: 398.5 g/mol
InChI Key: FNZUQUUBQCDKEV-PDGQHHTCSA-N
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Description

METHYL (5Z)-5-({4-[(CYCLOHEXYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a cyclohexylcarbamoyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced equipment and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

METHYL (5Z)-5-({4-[(CYCLOHEXYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

METHYL (5Z)-5-({4-[(CYCLOHEXYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of METHYL (5Z)-5-({4-[(CYCLOHEXYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and compounds with cyclohexylcarbamoyl and methoxyphenyl groups. Examples include:

  • N-(1-CYCLOHEXYLCARBAMOYL-2-(4-METHOXY-PHENYL)-VINYL)-BENZAMIDE
  • N-(1-CYCLOHEXYLCARBAMOYL-2-(3-NITRO-PHENYL)-VINYL)-BENZAMIDE

Uniqueness

METHYL (5Z)-5-({4-[(CYCLOHEXYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (5Z)-5-[[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C22H26N2O5/c1-14-20(22(27)28-2)21(26)18(23-14)12-15-8-10-17(11-9-15)29-13-19(25)24-16-6-4-3-5-7-16/h8-12,16,26H,3-7,13H2,1-2H3,(H,24,25)/b18-12-

InChI Key

FNZUQUUBQCDKEV-PDGQHHTCSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)OCC(=O)NC3CCCCC3)/C(=C1C(=O)OC)O

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)OCC(=O)NC3CCCCC3)C(=C1C(=O)OC)O

Origin of Product

United States

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